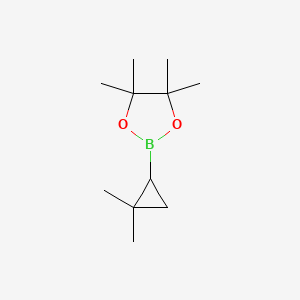
potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate is a chemical compound with the molecular formula C₇H₇KNO₃. It is known for its unique structure, which includes a cyano group, an ethoxy group, and a keto-enolate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with potassium hydroxide in an ethanol solution. The reaction proceeds as follows:
C2H5O2CCH2CN+KOH→C2H5O2CCH2COK+H2O
The product is then isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation reactions with aldehydes and ketones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.
Condensation reactions: Reagents such as aldehydes or ketones, often in the presence of a base like sodium ethoxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Substituted cyano compounds.
Condensation reactions: β-keto esters or β-diketones.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material science: Utilized in the preparation of polymers and other advanced materials.
Biological studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mécanisme D'action
The mechanism of action of potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the keto-enolate moiety can undergo electrophilic attack. These properties make it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate: Similar structure but with sodium instead of potassium.
Ethyl cyanoacetate: Lacks the enolate moiety but contains the cyano and ethoxy groups.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl group instead of an ethyl group.
Uniqueness
Potassium 1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate is unique due to its combination of a cyano group, an ethoxy group, and a keto-enolate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
Propriétés
Numéro CAS |
1138036-59-5 |
|---|---|
Formule moléculaire |
C6H6KNO3 |
Poids moléculaire |
179.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



